molecular formula C27H43NO2 B8118302 Zhebeirine

Zhebeirine

Cat. No.: B8118302
M. Wt: 413.6 g/mol
InChI Key: MWBJDDYEYGDWCZ-PAYGNFRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zhebeirine is an organic compound with the chemical formula C16H24O2 and a molecular weight of 248.36. It is a colorless to light yellow liquid with an aromatic odor. This compound is primarily used as a research reagent and is often employed as an initiator and oxidant in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zhebeirine involves several steps, including the use of acetonitrile and formic acid as solvents. The reaction conditions typically involve a flow rate of 0.4 mL/min during a 4-minute run time. The mobile phase consists of acetonitrile-0.1% formic acid .

Industrial Production Methods

The compound is isolated from the bulbs of Fritillaria puqiensis, a plant known for its medicinal properties .

Chemical Reactions Analysis

Types of Reactions

Zhebeirine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Zhebeirine has several scientific research applications, including:

Mechanism of Action

Zhebeirine exerts its effects primarily through the regulation of cell cycle-related pathways. It down-regulates the expression of key proteins involved in different phases of the cell cycle, such as CDK1, CDK2, Cyclin A2, and Cyclin B2. Additionally, it affects the p53 signaling pathway by decreasing the expression of proteins like PCNA, 14-3-3σ, and CHEK1 .

Comparison with Similar Compounds

Similar Compounds

  • Verticine
  • Verticinone
  • Ebeiedinone
  • Yibeissine
  • Peimisine

Uniqueness

Zhebeirine is unique due to its specific inhibitory effects on non-small cell lung cancer cells and its ability to regulate the cell cycle through the p53 signaling pathway. This distinguishes it from other similar compounds, which may not exhibit the same level of specificity or potency .

Properties

IUPAC Name

(1R,2S,6R,9S,10R,11S,14S,15S,18S,20S,23R,24S)-20-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H43NO2/c1-15-4-7-25-16(2)18-5-6-19-20(22(18)14-28(25)13-15)11-23-21(19)12-26(30)24-10-17(29)8-9-27(23,24)3/h15-25,29H,4-14H2,1-3H3/t15-,16-,17+,18-,19-,20-,21+,22-,23+,24-,25+,27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBJDDYEYGDWCZ-PAYGNFRXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@@H]([C@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CC[C@@H](C6)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H43NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501318154
Record name Puqiedinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501318154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143120-47-2
Record name Puqiedinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143120-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Puqiedinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501318154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zhebeirine
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